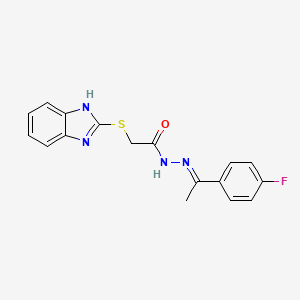
2-(1H-Benzimidazol-2-ylthio)-N'-(1-(4-fluorophenyl)ethylidene)acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1H-Benzimidazol-2-ylthio)-N’-(1-(4-fluorophenyl)ethylidene)acetohydrazide is a complex organic compound that features a benzimidazole ring, a thioether linkage, and a hydrazide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-Benzimidazol-2-ylthio)-N’-(1-(4-fluorophenyl)ethylidene)acetohydrazide typically involves multiple steps:
Formation of Benzimidazole Ring: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with carbon disulfide under basic conditions.
Thioether Formation: The benzimidazole derivative is then reacted with an appropriate alkyl halide to introduce the thioether linkage.
Hydrazide Formation: The intermediate product is further reacted with hydrazine hydrate to form the hydrazide group.
Condensation Reaction: Finally, the hydrazide is condensed with 4-fluoroacetophenone under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-(1H-Benzimidazol-2-ylthio)-N’-(1-(4-fluorophenyl)ethylidene)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer, infections, and inflammatory diseases.
Industry: Utilized in the development of new materials with specific properties, such as antimicrobial coatings or drug delivery systems.
Mecanismo De Acción
The mechanism of action of 2-(1H-Benzimidazol-2-ylthio)-N’-(1-(4-fluorophenyl)ethylidene)acetohydrazide involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, or other proteins that play a role in disease pathways.
Pathways Involved: Inhibition of enzyme activity, modulation of receptor function, or interference with cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
Mizolastine: An antihistamine with a similar benzimidazole structure.
Albendazole: An antiparasitic drug with a benzimidazole core.
Omeprazole: A proton pump inhibitor with a benzimidazole ring.
Uniqueness
2-(1H-Benzimidazol-2-ylthio)-N’-(1-(4-fluorophenyl)ethylidene)acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C17H15FN4OS |
|---|---|
Peso molecular |
342.4 g/mol |
Nombre IUPAC |
2-(1H-benzimidazol-2-ylsulfanyl)-N-[(E)-1-(4-fluorophenyl)ethylideneamino]acetamide |
InChI |
InChI=1S/C17H15FN4OS/c1-11(12-6-8-13(18)9-7-12)21-22-16(23)10-24-17-19-14-4-2-3-5-15(14)20-17/h2-9H,10H2,1H3,(H,19,20)(H,22,23)/b21-11+ |
Clave InChI |
AADNEIZXAQTHJS-SRZZPIQSSA-N |
SMILES isomérico |
C/C(=N\NC(=O)CSC1=NC2=CC=CC=C2N1)/C3=CC=C(C=C3)F |
SMILES canónico |
CC(=NNC(=O)CSC1=NC2=CC=CC=C2N1)C3=CC=C(C=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5Z)-3-Allyl-5-[(3-{4-[(2-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15078459.png)
![2-{[1-(4-Chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}-N'-[(E,2E)-2-methyl-3-phenyl-2-propenylidene]acetohydrazide](/img/structure/B15078466.png)
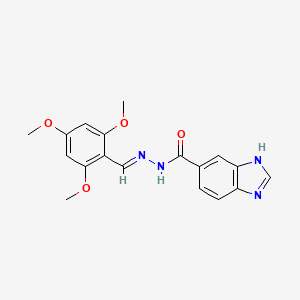
![4-{(2E)-2-[2-(8-bromo-6-hydroxy-3-methyl-2-oxo-2,3-dihydro-7H-purin-7-yl)ethylidene]hydrazinyl}benzoic acid](/img/structure/B15078468.png)
![2,2-dimethyl-N-(2,2,2-trichloro-1-{[(4-iodophenyl)carbamothioyl]amino}ethyl)propanamide](/img/structure/B15078472.png)
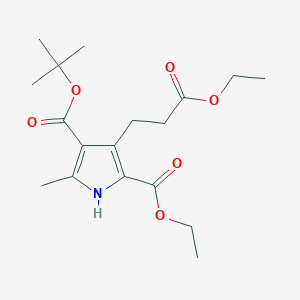

![4-[(Dimethylamino)methylene]-2,5-cyclopentadiene-1,2-dicarbaldehyde](/img/structure/B15078491.png)
![2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,4,6-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B15078503.png)
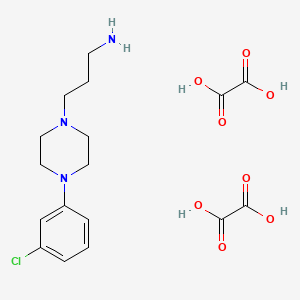
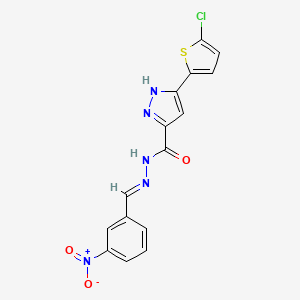
![N-[2,2,2-tribromo-1-(4-ethoxyanilino)ethyl]benzamide](/img/structure/B15078524.png)
![(5Z)-2-imino-5-({3-[3-methyl-4-(3-methylbutoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-1,3-thiazolidin-4-one](/img/structure/B15078532.png)
![4-[(E)-{2-[(4-fluorophenyl)carbonyl]hydrazinylidene}methyl]phenyl 4-bromobenzoate](/img/structure/B15078537.png)
